N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzenesulfonamide
CAS No.: 38059-66-4
Cat. No.: VC21450967
Molecular Formula: C18H17NO3S
Molecular Weight: 327.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38059-66-4 |
|---|---|
| Molecular Formula | C18H17NO3S |
| Molecular Weight | 327.4g/mol |
| IUPAC Name | N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C18H17NO3S/c20-23(21,14-6-2-1-3-7-14)19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)22-18/h1-3,6-7,10-12,19H,4-5,8-9H2 |
| Standard InChI Key | XLSUVTMFXMBWTI-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4 |
| Canonical SMILES | C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Identity and Nomenclature
N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzenesulfonamide has a complex IUPAC systematic name but can be more simply referred to as N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide, which better reflects its core structure. The compound is registered in chemical databases with specific identifiers that facilitate its tracking and research applications. The compound has been assigned the PubChem Compound identifier 819853, making it accessible in major chemical databases for further investigation and reference.
The compound's structural representation can be expressed through several standard notations, including InChI and SMILES, which provide unambiguous digital descriptions of its chemical structure. These representations are essential for computational chemistry, database searching, and structure-activity relationship studies in modern chemical research.
Table 1: Chemical Identity Parameters of N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzenesulfonamide
| Parameter | Value |
|---|---|
| CAS No. | 38059-66-4 |
| IUPAC Name | N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
| Molecular Formula | C18H17NO3S |
| Molecular Weight | 327.4 g/mol |
| Standard InChI | InChI=1S/C18H17NO3S/c20-23(21,14-6-2-1-3-7-14)19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)22-18/h1-3,6-7,10-12,19H,4-5,8-9H2 |
| Standard InChIKey | XLSUVTMFXMBWTI-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4 |
| PubChem Compound | 819853 |
Structural Features and Framework
The core structure of N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzenesulfonamide features a tetrahydrodibenzofuran scaffold with a benzenesulfonamide group attached at position 2 of the aromatic ring component. The tetrahydrodibenzofuran portion combines two ring systems – one fully aromatic benzene ring fused to a partially saturated cyclohexane ring, with both connected through an oxygen-containing heterocyclic ring system. This creates a tricyclic structure with multiple stereocenters and a complex three-dimensional arrangement.
The sulfonamide functional group (-SO2NH-) serves as a linker between the tetrahydrodibenzofuran core and an unsubstituted benzene ring. This functional group is particularly noteworthy as it appears in numerous bioactive compounds, especially those with antimicrobial properties, and contributes significantly to the compound's potential biological activities and applications in medicinal chemistry research.
Related Compounds and Structural Analogs
Structural Relatives and Derivatives
Several compounds structurally related to N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzenesulfonamide have been synthesized and studied, providing a broader context for understanding its chemical behavior and biological potential. One significant analog is 2,4-dimethyl-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide (CAS No. 406474-57-5), which maintains the same core structure but introduces two methyl substituents at positions 2 and 4 on the benzene ring of the sulfonamide group.
Another important related compound is N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-2,5-dichlorobenzenesulfonamide (CAS No. 442535-90-2), which features more extensive modifications. This analog incorporates a tert-butyl group on the tetrahydrodibenzofuran portion and two chlorine atoms at positions 2 and 5 on the benzene ring of the sulfonamide group. These structural modifications alter both the electronic and steric properties of the molecule, potentially leading to different biological activity profiles.
Table 2: Comparison of N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzenesulfonamide with Related Compounds
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Structural Differences |
|---|---|---|---|---|
| N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzenesulfonamide | 38059-66-4 | C18H17NO3S | 327.4 | Base compound |
| 2,4-dimethyl-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide | 406474-57-5 | C20H21NO3S | 355.45 | Two methyl groups at positions 2 and 4 on benzene ring |
| N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-2,5-dichlorobenzenesulfonamide | 442535-90-2 | C22H23Cl2NO3S | 452.4 | tert-butyl group on tetrahydrodibenzofuran; 2,5-dichloro substitution on benzene ring |
Structure-Activity Relationships
The structural variations observed in these compounds provide valuable insights into structure-activity relationships (SAR) within this chemical family. The addition of methyl groups to the benzene ring, as seen in 2,4-dimethyl-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide, typically enhances lipophilicity, which can affect membrane permeability and absorption characteristics in biological systems. These modifications may also influence the electron density distribution within the aromatic system, potentially altering the compound's reactivity and binding affinity to biological targets.
The more extensively modified N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-2,5-dichlorobenzenesulfonamide introduces both steric bulk (tert-butyl group) and electronic effects (chlorine substituents). The tert-butyl group significantly increases the molecule's hydrophobicity and creates steric constraints that may impact molecular recognition and binding. The chlorine atoms, being electronegative, withdraw electron density from the aromatic ring, potentially affecting the acidic character of the sulfonamide NH group and its hydrogen-bonding capabilities.
Biological Activities and Applications
Research and Chemical Applications
N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzenesulfonamide has several potential applications in chemical research and synthesis. Similar compounds have been utilized as building blocks in organic synthesis and as reagents in various chemical reactions. The complex tricyclic structure with specific functional groups makes it valuable for the development of more complex molecules with tailored properties.
In the field of medicinal chemistry, this compound and its derivatives may serve as lead structures for the development of new therapeutic agents. The combination of the sulfonamide group with the tetrahydrodibenzofuran scaffold provides a unique chemical space for exploring structure-activity relationships and developing compounds with improved biological profiles and reduced side effects.
Synthesis Methods and Chemical Reactivity
Chemical Reactivity
The chemical reactivity of N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzenesulfonamide is influenced by several structural features. The sulfonamide NH group exhibits acidic properties, allowing for potential deprotonation and participation in nucleophilic reactions. This reactivity can be exploited for further functionalization or for creating derivatives with modified properties.
The partially saturated ring in the tetrahydrodibenzofuran portion introduces conformational flexibility and potential stereochemical considerations. The presence of both aromatic and aliphatic regions within the molecule creates different reactivity zones, enabling selective chemical transformations. The oxygen atom in the heterocyclic ring serves as a potential hydrogen bond acceptor, which may influence both intramolecular interactions and reactivity with external reagents.
Future Research Directions
Expanding Structure-Activity Relationships
Future research on N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzenesulfonamide could focus on expanding structure-activity relationship studies through the synthesis and biological evaluation of additional derivatives. Systematic modifications to both the tetrahydrodibenzofuran scaffold and the benzenesulfonamide portion could yield valuable insights into the structural requirements for specific biological activities. Such studies might include varying the substitution pattern on the benzene ring, modifying the degree of saturation in the tricyclic core, or introducing additional functional groups to enhance potency or selectivity.
The creation of a more extensive library of analogs would enable more comprehensive comparative studies and potentially lead to the identification of derivatives with enhanced biological properties. Advanced computational methods could be employed to predict the most promising structural modifications before experimental synthesis, streamlining the discovery process and maximizing research efficiency.
Detailed Biological Profiling
Comprehensive biological profiling of N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzenesulfonamide represents another important avenue for future research. This would include detailed antimicrobial screening against a diverse panel of bacterial and fungal species to establish its spectrum of activity and potency. Additionally, investigation into potential anti-inflammatory, neuroprotective, or other therapeutic activities would provide a more complete understanding of the compound's biological potential.
Mechanistic studies to elucidate the precise molecular targets and modes of action would be valuable for rationalizing observed biological effects and guiding further optimization efforts. Such studies might include protein binding assays, enzyme inhibition studies, and cellular pathway investigations to determine how the compound interacts with biological systems at the molecular level.
Advanced Synthetic Methodologies
Developing more efficient and scalable synthetic routes to N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzenesulfonamide and its derivatives would facilitate both research applications and potential commercial development. This might involve exploring catalytic methods for key transformations, implementing flow chemistry techniques for process intensification, or investigating biocatalytic approaches for achieving stereoselective reactions in the synthesis pathway.
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